molecular formula C10H13BrO B080943 4-bromo-2-isopropyl-5-methylphenol CAS No. 15062-34-7

4-bromo-2-isopropyl-5-methylphenol

Cat. No.: B080943
CAS No.: 15062-34-7
M. Wt: 229.11 g/mol
InChI Key: ZSIQWWYOUYOECH-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-bromo-2-isopropyl-5-methylphenol involves multiple steps, each requiring specific reaction conditions. The primary synthetic route includes the following steps:

    Initial Reaction: The starting materials undergo a reaction in the presence of a catalyst to form an intermediate compound.

    Intermediate Processing: The intermediate compound is then subjected to further reactions, such as oxidation or reduction, to achieve the desired chemical structure.

    Final Synthesis: The final step involves purification and crystallization to obtain pure this compound.

Industrial Production Methods: In industrial settings, the production of this compound is scaled up using large reactors and continuous flow processes. The key steps include:

    Raw Material Preparation: Ensuring the purity and availability of starting materials.

    Reaction Optimization: Fine-tuning reaction conditions such as temperature, pressure, and catalyst concentration to maximize yield.

    Purification: Employing techniques like distillation, chromatography, and recrystallization to achieve high purity levels.

Chemical Reactions Analysis

Types of Reactions: 4-bromo-2-isopropyl-5-methylphenol undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride result in reduced forms of this compound.

    Substitution: this compound can participate in substitution reactions where functional groups are replaced by others, often using halogenating agents or nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

    Substitution: Halogenating agents, nucleophiles, solvents like dichloromethane or ethanol.

Major Products:

Scientific Research Applications

4-bromo-2-isopropyl-5-methylphenol has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Employed in biochemical assays and as a probe for studying cellular processes.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-bromo-2-isopropyl-5-methylphenol involves its interaction with specific molecular targets and pathways. It exerts its effects through:

    Binding to Enzymes: this compound can inhibit or activate enzymes, affecting metabolic pathways.

    Modulating Signaling Pathways: It can influence cellular signaling pathways, leading to changes in cell behavior and function.

    Interacting with DNA/RNA: this compound may bind to nucleic acids, affecting gene expression and protein synthesis.

Comparison with Similar Compounds

  • Compound A
  • Compound B
  • Compound C

Properties

IUPAC Name

4-bromo-5-methyl-2-propan-2-ylphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13BrO/c1-6(2)8-5-9(11)7(3)4-10(8)12/h4-6,12H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSIQWWYOUYOECH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1Br)C(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30164583
Record name Vermella
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30164583
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15062-34-7
Record name 6-Bromothymol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=15062-34-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Vermella
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015062347
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Vermella
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30164583
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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